molecular formula C18H20N2O3S B5717456 N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide

N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B5717456
M. Wt: 344.4 g/mol
InChI Key: IWTPAANCAZYQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” is a chemical compound. It’s also known as “Saflufenacil Metabolite M800H35” and has an empirical formula of C11H14ClFN4O4S . It’s also related to "N-cyclopentyl-4-[methyl(methylsulfonyl)amino]benzamide".


Synthesis Analysis

The synthesis of similar compounds often involves a two-step synthetic route. For example, the synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide, an important intermediate in the production of Pigment Yellow 181, involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .

Scientific Research Applications

Glucokinase Activation

Benzamide derivatives, including “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide”, have been studied as potential glucokinase activators . Glucokinase plays a key role in carbohydrate metabolism and the regulation of glucose homeostasis. Therefore, these compounds could have potential applications in the treatment of diabetes .

Treatment of Gastroesophageal Reflux Disease

Some benzamide derivatives have been used in the treatment of gastroesophageal reflux disease . Although “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” has not been specifically studied for this application, its structural similarity to these compounds suggests potential efficacy .

Inhibition of Hepatitis B Virus Nucleocapsid Assembly

Benzamide derivatives have been found to inhibit the assembly of hepatitis B virus nucleocapsids . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” could potentially be used in antiviral therapies .

Anti-inflammatory Activity

Nitro benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity . Given the structural similarities, “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” may also possess anti-inflammatory properties .

Antimicrobial and Antibiofilm Actions

The compound “N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine”, which shares a similar structure with “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide”, has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” could also have potential applications in this area .

Antioxidant Effect

The same compound “N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine” has also demonstrated antioxidant effects . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” might also possess antioxidant properties .

properties

IUPAC Name

4-(benzenesulfonamido)-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-15-6-4-5-7-15)14-10-12-16(13-11-14)20-24(22,23)17-8-2-1-3-9-17/h1-3,8-13,15,20H,4-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTPAANCAZYQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.